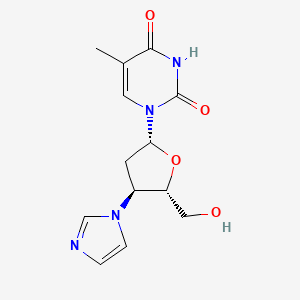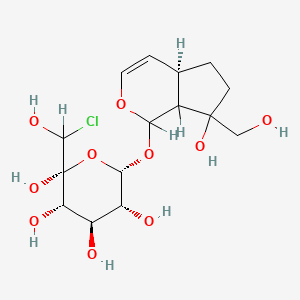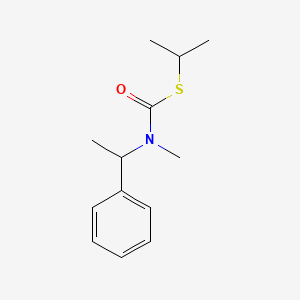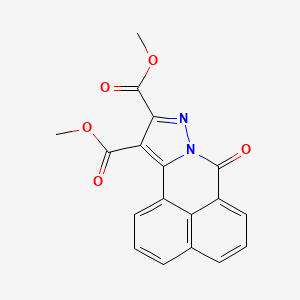
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a cyano group, an ethyl group, and multiple amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps. The initial step often includes the reaction of ethylamine with a cyanoethylating agent to introduce the cyano group. This is followed by the reaction with octadecanoyl chloride to form the amide linkages. The final step involves the quaternization of the amine with ethyl sulfate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membranes and lipid interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. The compound’s amide linkages and cyano group allow it to interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxodocosyl)amino)ethyl)-, ethyl sulfate
- Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadec-9-enoyl)amino)ethyl)-, ethyl sulfate
Uniqueness
Compared to similar compounds, Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
67633-77-6 |
|---|---|
Molekularformel |
C47H94N4O6S |
Molekulargewicht |
843.3 g/mol |
IUPAC-Name |
2-cyanoethyl-ethyl-bis[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C45H88N4O2.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(50)47-39-42-49(6-3,41-35-38-46)43-40-48-45(51)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-37,39-43H2,1-3H3,(H-,47,48,50,51);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
KHCOUJSHSKIANR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















